4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzamide is a chemical compound characterized by the presence of a benzamide group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and implementing continuous flow techniques to enhance efficiency and reduce costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid.
Reduction: Formation of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzylamine.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antibacterial and antitubercular properties.
Industry: Potential use in the production of monoclonal antibodies in cell cultures.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as dihydrofolate reductase by binding to their active sites, thereby preventing the enzyme from catalyzing its normal reaction . This inhibition can lead to the disruption of essential biological processes in bacteria, contributing to its antibacterial activity.
Comparison with Similar Compounds
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzamide
- 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid
- 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzylamine
Comparison: 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the benzamide group. This structural uniqueness contributes to its distinct biological activities and potential applications. Compared to its analogs, it may exhibit different binding affinities and selectivities towards various biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H13N3O |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)benzamide |
InChI |
InChI=1S/C12H13N3O/c1-8-7-9(2)15(14-8)11-5-3-10(4-6-11)12(13)16/h3-7H,1-2H3,(H2,13,16) |
InChI Key |
GBRBKMXUVRDDFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.